molecular formula C38H38CaN4O4 B1677661 Phenylbutazone calcium CAS No. 70145-60-7

Phenylbutazone calcium

Cat. No. B1677661
CAS RN: 70145-60-7
M. Wt: 654.8 g/mol
InChI Key: XMVFRSAMWBGRNR-UHFFFAOYSA-L
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Description

Phenylbutazone, often referred to as “bute”, is a nonsteroidal anti-inflammatory drug (NSAID) for the short-term treatment of pain and fever in animals . It is especially effective in the treatment of ankylosing spondylitis . In the United States and United Kingdom, it is no longer approved for human use (except in the United Kingdom for ankylosing spondylitis), as it can cause severe adverse effects such as suppression of white blood cell production and aplastic anemia .


Synthesis Analysis

A modified TLC procedure for the analysis of phenylbutazone and its degradates on silica plates is reported . This method avoids phenylbutazone degradation in situ by chelating the iron of the silica plate, which allows rapid characterization with a fluorescence indicator .


Molecular Structure Analysis

Phenylbutazone has a chemical formula of C19H20N2O2 . The molecular structure of Phenylbutazone calcium is C38H38CaN4O4 .


Chemical Reactions Analysis

Phenylbutazone is a synthetic, pyrazolone derivative . It has anti-inflammatory, antipyretic, and analgesic activities . The apparent analgesic effect is probably related mainly to the compound’s anti-inflammatory properties and arises from its ability to reduce the production of prostaglandin H and prostacyclin .


Physical And Chemical Properties Analysis

Different polymorphs of Phenylbutazone possess different physical properties . From a practical point of view, solubility, surface tension, density, crystal shape, and hardness are the most significant differences .

Scientific Research Applications

Pharmacokinetics and Anti-inflammatory Effects

  • Phenylbutazone's Pharmacokinetics in Horses : A study by Knych et al. (2018) investigated the pharmacokinetics of Phenylbutazone (PBZ) in horses. The research focused on blood and urine concentrations and the pharmacodynamics following intravenous and oral administration, revealing prolonged anti-inflammatory effects after administration (Knych et al., 2018).

Biochemical Interactions

  • Oxidative Damage and Protection by Ascorbic Acid : Evans, Cecchini, and Halliwell (1992) studied the pro-oxidant actions of phenylbutazone in the presence of hem proteins. The research highlighted the acceleration of lipid peroxidation and inactivation of alpha-antiproteinase by phenylbutazone, and how ascorbic acid can inhibit these effects (Evans, Cecchini, & Halliwell, 1992).

Effects on Metabolism

  • Impact on Uric Acid Metabolism : Wyngaarden (1955) explored how phenylbutazone affects uric acid metabolism in normal subjects, demonstrating its uricosuric effect without significant impact on extra-renal factors of urate metabolism (Wyngaarden, 1955).

Interaction with Phospholipid Bilayers

  • Influence on Phospholipid Bilayers : Sainz et al. (1993) conducted a study on the interaction of phenylbutazone with phospholipid bilayers, showing its ability to alter the phase transition temperature of phospholipid bilayers, which is significant for understanding its cellular interactions (Sainz, Chantres, Elorza, & Elorza, 1993).

Environmental Contamination and Residues

  • Environmental Contamination in Cattle : Barnes et al. (2017) investigated the role of environmental contamination in residues of phenylbutazone in cattle. Their findings indicated that waste from treated animals can lead to contamination of untreated animals, highlighting the persistence and impact of phenylbutazone in agricultural settings (Barnes, Fodey, Smyth, & Crooks, 2017).

Clinical Pharmacology and Therapeutic Uses

  • Therapeutic Uses in Horses : A comprehensive review by Lees and Higgins (1985) on the clinical pharmacology of non-steroidal anti-inflammatory drugs in horses, including phenylbutazone, provided insights into its use, absorption, metabolism, and associated risks in veterinary medicine (Lees & Higgins, 1985).

Safety And Hazards

Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke . These effects can be deadly . The risk may be greater if you have heart disease or risks for heart disease . This medicine may raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding .

Future Directions

The different trajectories of Phenylbutazone across two species, humans and horses in the period 1950–2000, have been explored . The essay begins by following the introduction of the drug into human medicine in the early 1950s . It was eventually banned from human use, for all but a few diseases, in the early 1980s . Phenylbutazone had been used with other animals for many years without the same issues, but in the 1980s its uses in veterinary medicine, especially in horses, came under increased scrutiny .

properties

IUPAC Name

calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFRSAMWBGRNR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38CaN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957667
Record name Calcium bis(4-butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylbutazone calcium

CAS RN

70145-60-7, 36298-23-4
Record name Phenylbutazone calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(4-butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylbutazone calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLBUTAZONE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD7H6MM2DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Hanada, S Mengardo, S Oga - Bollettino Chimico Farmaceutico, 1987 - repositorio.usp.br
ReP USP - Detalhe do registro: Biovailability and anti-inflammatory effects of phenylbuta zone sodium and phenylbutazone calcium in ra …
Number of citations: 1 repositorio.usp.br
A Marini, L Piceni-Sereni - L'Arcispedale S. Anna di Ferrara, 1956 - europepmc.org
[Use of phenylbutazone calcium salt (P 241) in the treatment of rheumatic fever in childhood]. - Abstract - Europe PMC … [Use of phenylbutazone calcium salt (P 241) in the treatment of …
Number of citations: 1 europepmc.org
MS Starr, GB West - British Journal of Pharmacology and …, 1967 - ncbi.nlm.nih.gov
METHODS Adult Wistar albino rats were obtained from Fison's Ltd.(Holmes Chapel) and from the Agricultural Research Council's Field Station at Compton. They were tested for their …
Number of citations: 93 www.ncbi.nlm.nih.gov
OP Soldin, RE Tractenberg… - Therapeutic drug …, 2005 - ncbi.nlm.nih.gov
The toxicity of environmental chemicals such as nitrates, thiocynates, and perchlorates, some therapeutics, and dietary goitrogens can lower thyroidal iodine uptake and result in …
Number of citations: 50 www.ncbi.nlm.nih.gov
MG Oliveira, WW Amorim, SR de Jesus… - Journal of evaluation …, 2015 - Wiley Online Library
Rationale, aims and objectives Explicit criteria for evaluating the appropriateness of medication use among the elderly have been extensively employed in several countries. The aim of …
Number of citations: 91 onlinelibrary.wiley.com
S Hanada, SH Sugawara, JAA Sertié - General Pharmacology: The …, 1998 - Elsevier
Miconazole-induced pleurisy was characterized by edema development and leukocyte infiltration. 2. This response was inhibited by chlorpheniramine, methysergide and steroidal and …
Number of citations: 3 www.sciencedirect.com
TT Oshiro, CFP Teixeira, S Oga - General Pharmacology: The …, 1990 - academia.edu
… Propylene glycol (Carl6 Erba), phenylbutazone calcium (Boheringer Ingelheimer), carrageenin (Sigma), histamine (Inlab), Evans Blue and formamide (Merck, Darmstadt) were used. …
Number of citations: 8 www.academia.edu
MM STREITFELD - Ann. rheum. Dis, 1959 - ncbi.nlm.nih.gov
The intensive study revealed that 44-7 per cent. of a monthly average of 304 6 children examined harboured Group-A organisms at least once during the period of study. The …
Number of citations: 4 www.ncbi.nlm.nih.gov
D KERSLEY, D DIXON, L against Rheumatism - Ann. rheum. Dis, 1963 - ard.bmj.com
He was born in 1898 at Velika Gorica (Croatia) and completed his medical studies in Graz (Austria) in 1922. As assistant at the Neurological Clinic of the Faculty of Medicine in Zagreb, …
Number of citations: 4 ard.bmj.com
S Oga, S Hanada, WJ Yasaka - General Pharmacology: The …, 1983 - academia.edu
… Econazole nitrate (Achr), indoprofen (Montedison), phenylbutazone calcium (Boehringer), chlorpheniramine maleate (Schering), hydrocortisone 21-sodium succinate (Richter), …
Number of citations: 3 www.academia.edu

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